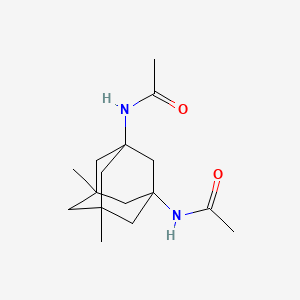

1,7-Diacetamido-3,5-dimethyladamantane

描述

“1,7-Diacetamido-3,5-dimethyladamantane” is a chemical compound with the molecular formula C₁₆H₂₆N₂O₂ . It is used for research purposes.

Synthesis Analysis

The synthesis of 1,7-Diacetamido-3,5-dimethyladamantane involves several steps. One method involves adding 1-Acetamido-3,5-dimethyladamantane to concentrated sulfuric acid cooled to 0°C. The solution is stirred at 0°C for 1 hour, then acetonitrile is added dropwise. The reaction mixture is stirred at 0°C for 2 hours, then at room temperature for 1 hour .Molecular Structure Analysis

The molecular structure of 1,7-Diacetamido-3,5-dimethyladamantane consists of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms. The exact structure can be found in databases like ChemSpider and PubChem .科学研究应用

Radical Functionalization

Adamantane derivatives, such as 1,7-Diacetamido-3,5-dimethyladamantane, have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . They are often used in radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds . This provides a variety of products incorporating diverse functional groups like alkenes, alkynes, arenes, carbonyl groups, etc .

Synthesis of Substituted Ureas

1,7-Diacetamido-3,5-dimethyladamantane can be used in the synthesis of 1,3-disubstituted ureas . The reaction of 1- (isocyanatomethyl)-3,5-dimethyladamantane with aliphatic diamines gives a series of symmetrical 1,3-disubstituted ureas .

Inhibitors of Human Soluble Epoxide Hydrolase (hsEH)

The resulting 1,3-disubstituted ureas from the synthesis process are promising inhibitors of the human soluble epoxide hydrolase (hsEH) . hsEH is an enzyme located in the arachidonic cascade and is involved in the metabolism of epoxy fatty acids .

Direct Adamantane Moiety Inclusion

1,7-Diacetamido-3,5-dimethyladamantane can be prepared through a one-stage method that includes the direct inclusion of an adamantane moiety . This method involves the reaction of phenylacetic acid ethyl ester with 1,3-dehydroadamantane or 3,5-dimethyl-1,3-dehydroadamantane followed by the hydrolysis of the obtained esters .

安全和危害

属性

IUPAC Name |

N-(3-acetamido-5,7-dimethyl-1-adamantyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O2/c1-11(19)17-15-6-13(3)5-14(4,7-15)9-16(8-13,10-15)18-12(2)20/h5-10H2,1-4H3,(H,17,19)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSQGNHPUFDAVHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC12CC3(CC(C1)(CC(C3)(C2)NC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,7-Diacetamido-3,5-dimethyladamantane | |

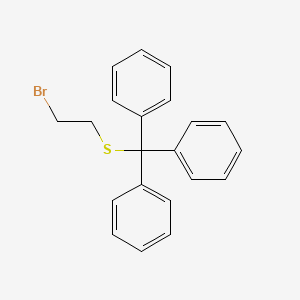

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amino]acetyl]benzoic Acid Methyl Ester](/img/no-structure.png)

![7-[trans-4-(4-Methylpiperazin-1-Yl)cyclohexyl]-5-(4-Phenoxyphenyl)-7h-Pyrrolo[2,3-D]pyrimidin-4-Amine](/img/structure/B1145261.png)

![2-(1'-Hydroxy-7'-methoxy-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-naphthalen]-1'-yl)acetonitrile](/img/structure/B1145274.png)